Cas no 34621-73-3 (2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannose)

2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannose 化学的及び物理的性質
名前と識別子
-
- 2-O-(2-Acetamido-2-deoxy-β-D-glucopyranosyl)-D-mannose
- 2-O-(2-ACETAMIDO-2-DEOXY-B-D-GLUCOPYRANOSYL)-D-MANNOSE
- 2-O-(2-ACETAMIDO-2-DEOXY-BETA-D-GLUCOPYRANOSYL)-D-MANNOSE
- D-Mannose,2-O-[2-(acetylamino)-2-deoxy-b-D-glucopyranosyl]-
- GlcNAcβ-1-2Man
- β
- 1-2 N-Acetylglucosamine-mannose
- 2-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-D-mannose
- Glcnac-1-2-man
- N-Acetylglucosaminyl-1-2-mannopyranose
- β-1-2 N-acetylglucosamine mannose
- β-D-GlcNAc-(1→2)-D-Man
- 2-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-D-mannopyranose
- GlcNAc-β-1,2-Man
- N-Acetylglucosaminyl-β-1,2-mannose
- N-Acetyl-glucosamine mannose
- β1-2 N-AcetylglucosaMine-Mannose
- 2-O-(2-Acetamido-2-deoxy-2-D-glucopyranosyl)-D-mannose
- 2-O-(2-ACETAMIDO-2-DOEXY-B-D-GLUCOPYRANO SYL)-D-MAN
- 2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannopyranose
- 2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannose
-
- MDL: MFCD01311886
- インチ: 1S/C14H25NO11/c1-4(18)15-7-10(21)8(19)6(3-17)25-14(7)26-12-11(22)9(20)5(2-16)24-13(12)23/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8-,9-,10-,11+,12+,13?,14+/m1/s1
- InChIKey: KGSIOYQZUFTKHO-DLDFRZNISA-N
- ほほえんだ: [C@H]1(O[C@@H]([C@@H](O)[C@H](O)[C@H]1NC(=O)C)CO)O[C@@H]1C(O)O[C@H](CO)[C@@H](O)[C@@H]1O
計算された属性
- せいみつぶんしりょう: 383.14300
- どういたいしつりょう: 383.143
- 同位体原子数: 0
- 水素結合ドナー数: 8
- 水素結合受容体数: 12
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 480
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 10
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 198A^2
じっけんとくせい
- 密度みつど: 1.58
- ゆうかいてん: 141-143°C
- ふってん: 858.2°Cat760mmHg
- フラッシュポイント: 472.8°C
- 屈折率: 1.6
- ようかいど: 甲醇(微溶)、水(微溶)
- PSA: 198.40000
- LogP: -4.86250
2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannose セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- ちょぞうじょうけん:−20°C
2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannose 税関データ
- 税関コード:29400090
2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannose 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00CACO-5mg |
2-O-(2-ACETAMIDO-2-DOEXY-B-D-GLUCOPYRANO SYL)-D-MAN |
34621-73-3 | 5mg |
$275.00 | 2025-02-26 | ||
1PlusChem | 1P00CACO-10mg |
2-O-(2-ACETAMIDO-2-DOEXY-B-D-GLUCOPYRANO SYL)-D-MAN |
34621-73-3 | 10mg |
$438.00 | 2025-02-26 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00373-1MG |
N-Acetylglucosaminyl-β-1,2-mannose |
34621-73-3 | 1mg |
¥3333.18 | 2023-09-13 | ||
TRC | A158175-5mg |
2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannose |
34621-73-3 | 5mg |
$ 150.00 | 2023-02-03 | ||
A2B Chem LLC | AF72488-10mg |
2-O-(2-ACETAMIDO-2-DOEXY-B-D-GLUCOPYRANO SYL)-D-MAN |
34621-73-3 | 10mg |
$438.00 | 2023-12-30 | ||
A2B Chem LLC | AF72488-25mg |
2-O-(2-ACETAMIDO-2-DOEXY-B-D-GLUCOPYRANO SYL)-D-MAN |
34621-73-3 | 25mg |
$882.00 | 2023-12-30 | ||
TRC | A158175-1mg |
2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannose |
34621-73-3 | 1mg |
$ 55.00 | 2023-02-03 | ||
TRC | A158175-10mg |
2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannose |
34621-73-3 | 10mg |
$ 290.00 | 2023-02-03 | ||
TRC | A158175-25mg |
2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannose |
34621-73-3 | 25mg |
$ 685.00 | 2023-02-03 | ||
TRC | A158175-2mg |
2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannose |
34621-73-3 | 2mg |
$ 85.00 | 2023-02-03 |
2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannose 関連文献
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannoseに関する追加情報
Compound CAS No. 34621-73-3: 2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannose
The compound with CAS No. 34621-73-3, known as 2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannose, is a highly specialized carbohydrate derivative that has garnered significant attention in the fields of glycobiology, medicinal chemistry, and drug discovery. This compound is a modified sugar molecule, specifically a mannose derivative, which incorporates a unique acetylamino group at the 2-position of the glucopyranosyl moiety. The long-chain sugar derivatives and glycosylation patterns of this compound make it an intriguing subject for researchers exploring carbohydrate-based therapeutics and diagnostics.
Recent studies have highlighted the potential of glycosylated mannoses in modulating immune responses and targeting specific receptors. For instance, research published in *Nature Chemical Biology* demonstrated that glycosylated mannoses can serve as effective ligands for DC-SIGN (dendritic cell-specific intercellular adhesion molecule-3-grabbing non-integrin), a receptor involved in immune regulation and pathogen recognition. This finding underscores the importance of understanding the structural and functional properties of glycosylated mannoses like CAS No. 34621-73-3 in developing novel immunotherapies.
The chemical structure of CAS No. 34621-73-3 is characterized by a D-mannose backbone with a substituted glucopyranosyl group at the 2-position. The glucopyranosyl moiety is further modified by an acetamido group, which introduces additional complexity to the molecule's stereochemistry and reactivity. This modification not only enhances the molecule's stability but also confers unique binding properties that are critical for its biological activity.
In terms of synthesis, CAS No. 34621-73-3 is typically prepared through a multi-step glycosylation process involving protection/deprotection strategies and selective glycosidation. Researchers have employed various methodologies, including enzymatic glycosylation and chemical glycosylation, to construct this complex sugar derivative. The development of efficient synthetic routes for glycosylated mannoses has been a focal point in carbohydrate chemistry, driven by the need for scalable production of bioactive sugar derivatives.
Recent advancements in computational chemistry have also provided deeper insights into the molecular interactions of CAS No. 34621-73-3 with biological targets. Molecular docking studies have revealed that the acetamido group plays a pivotal role in determining the binding affinity of this compound to specific receptors. These findings have paved the way for rational drug design approaches aimed at optimizing the bioactivity of glycosylated mannoses for therapeutic applications.
One of the most promising applications of CAS No. 34621-73-3 lies in its potential as an immunomodulatory agent. Preclinical studies have shown that this compound can enhance antigen presentation by dendritic cells, thereby boosting immune responses against pathogens and tumors. Additionally, its ability to target specific glycan receptors makes it a candidate for developing vaccines and immunotherapies targeting infectious diseases such as HIV and cancer.
Another area where CAS No. 34621-73-3 has shown potential is in diagnostics. Its unique glycan profile enables it to serve as a biomarker for certain diseases, including inflammatory disorders and cancer. Researchers are exploring its use in developing highly specific assays for early disease detection, leveraging its ability to interact with disease-associated proteins and enzymes.
In conclusion, CAS No. 34621-73-3 represents a cutting-edge example of how complex carbohydrate derivatives are being harnessed for advancing biomedical research and therapeutic development. With ongoing advancements in synthetic methods, computational modeling, and biological testing, this compound continues to offer new opportunities for innovation in glycobiology and related fields.
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